

TM2-115 as a histone methyltransferase inhibitor

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Compound of Interest

Compound Name: **TM2-115**

Cat. No.: **B11929447**

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An In-depth Technical Guide to **TM2-115** as a Histone Methyltransferase Inhibitor

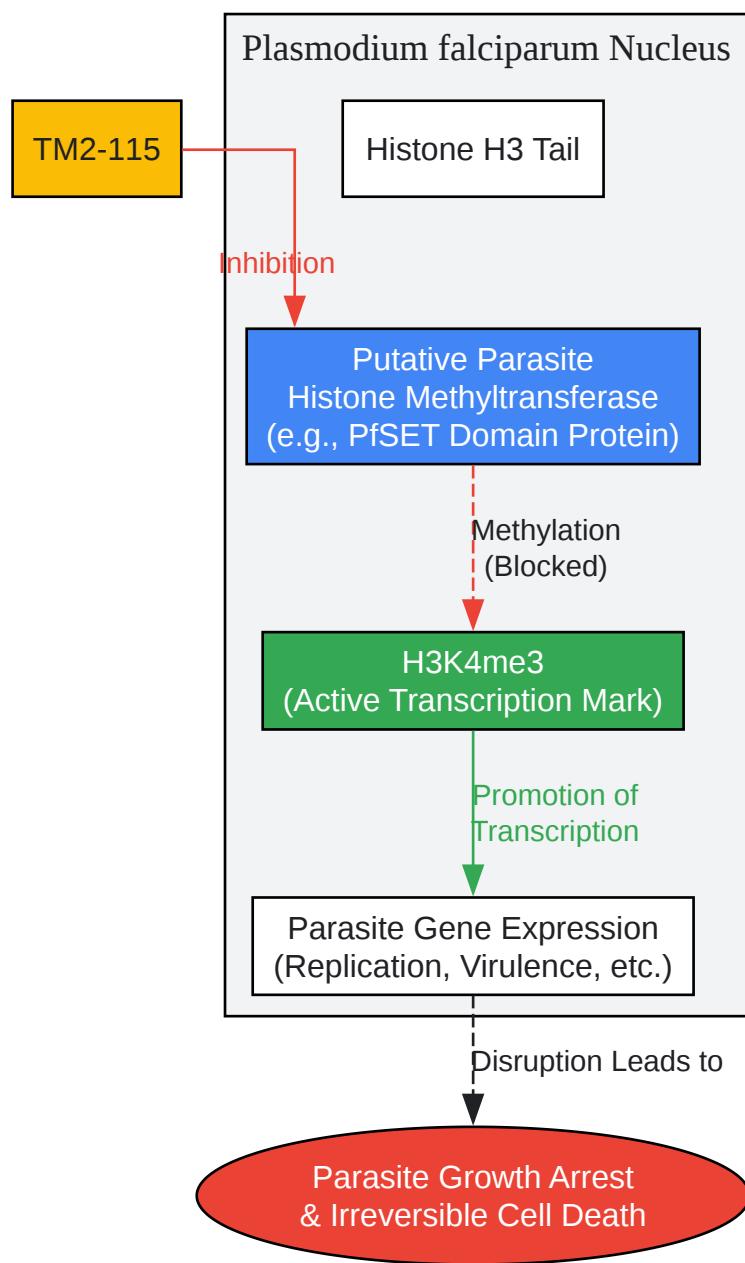
Abstract

TM2-115 is a potent, orally bioavailable diaminoquinazoline-based compound that functions as a histone methyltransferase (HMT) inhibitor. Initially developed as an analog of BIX-01294, a known inhibitor of the human HMTs G9a and G9a-like protein (GLP), **TM2-115** has demonstrated significant efficacy as a fast-acting antimalarial agent against multiple life-cycle stages of *Plasmodium falciparum*, including drug-resistant strains. Its mechanism of action in the parasite involves the disruption of histone methylation, leading to rapid and irreversible parasite death. Notably, while its parent compound targets H3K9 methylation in mammalian cells, the primary observed effect of **TM2-115** in *P. falciparum* is a significant reduction in histone H3 lysine 4 trimethylation (H3K4me3), an epigenetic mark associated with active gene transcription. This suggests a distinct target specificity within the parasite's enzymatic machinery, positioning **TM2-115** and its chemical scaffold as a promising avenue for the development of novel antimalarial therapeutics with a unique mode of action.

Core Mechanism of Action

TM2-115 is an analog of BIX-01294, a selective inhibitor of the human histone methyltransferases G9a (also known as EHMT2/KMT1C) and GLP (EHMT1/KMT1D). In mammalian systems, the G9a/GLP complex is the primary driver for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/me2), epigenetic marks critical for transcriptional silencing and the establishment of heterochromatin.

However, in the malaria parasite *Plasmodium falciparum*, the activity of **TM2-115** diverges significantly. Treatment of parasites with **TM2-115** or BIX-01294 results in a pronounced and dose-dependent reduction of H3K4me3 levels, while having a less robust effect on H3K9 methylation. The H3K4me3 mark is a key indicator of active transcription in eukaryotes, including *P. falciparum*. The reduction of this mark by **TM2-115** is linked to a rapid and irreversible arrest of parasite growth across all intraerythrocytic stages. This shift in substrate specificity suggests that **TM2-115** interacts with one or more of the ten SET-domain histone methyltransferases in the parasite (PfSET1-10) that may be structurally distinct from their human counterparts, although the precise target has not been definitively identified.



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Figure 1: Proposed mechanism of **TM2-115** in *P. falciparum*.

Quantitative Efficacy Data

TM2-115 exhibits potent activity against various strains and life-cycle stages of *Plasmodium* parasites, with a notable selectivity index compared to human cell lines.

Table 1: In Vitro Activity of TM2-115 against Plasmodium Species

Parasite	Strain(s)	IC ₅₀ (nM)	Notes	Reference(s)
Species & Stage				
P. falciparum (Asexual)	3D7	~100 - 137	Standard drug-sensitive laboratory strain.	
P. falciparum (Asexual)	Drug-sensitive lab strains & multidrug-resistant field isolates	< 50	Includes artemisinin-refractory isolates.	
P. falciparum (Ex vivo)	Clinical Isolates	300 - 400	Freshly isolated from patients.	
P. vivax (Ex vivo)	Clinical Isolates	300 - 400	Potency similar to P. falciparum isolates.	
P. falciparum (Gametocytes)	NF54	20 - 140	Inhibition of male gamete formation.	

Table 2: In Vivo and Cellular Selectivity Data for TM2-115

Assay Type	Model / Cell Line	Dose / IC ₅₀	Effect	Reference(s)
In Vivo Efficacy	P. berghei ANKA (Mouse model)	40 mg/kg (single i.p. dose)	18-fold reduction in parasitemia.	
In Vivo Efficacy	P. falciparum (Humanized mouse model)	75-100 mg/kg (oral, 4 days)	87-95% reduction in parasitemia.	
Cellular Cytotoxicity	Human & Mouse Cell Lines	> 22-fold higher than parasite IC ₅₀	Demonstrates selectivity for the parasite.	
Cellular Cytotoxicity	Human Foreskin Fibroblast (HFF)	5,700 nM	Selectivity Index > 40.	
Cellular Cytotoxicity	HepG2 (Human liver carcinoma)	> 10,000 nM	High selectivity.	

Experimental Protocols

The characterization of **TM2-115** involves a series of standardized in vitro and in vivo assays.

In Vitro Culture and Synchronization of *P. falciparum*

- Culture Maintenance: Asexual *P. falciparum* parasites (e.g., 3D7 or NF54 strains) are maintained in continuous culture using human O+ erythrocytes at a 5% hematocrit in RPMI-1640 medium supplemented with AlbuMAX I or human serum, hypoxanthine, and gentamicin. Cultures are incubated at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).
- Synchronization: To obtain stage-specific parasite populations, cultures are synchronized. A common method involves treating the culture with a 5% D-sorbitol solution, which selectively lyses erythrocytes infected with mature trophozoites and schizonts, leaving only ring-stage parasites. This treatment is repeated at 48-hour intervals to maintain tight synchrony.

In Vitro Antimalarial Activity Assay (SYBR Green I)

- **Plate Preparation:** Synchronized ring-stage parasites are diluted to ~0.5-1% parasitemia and 2% hematocrit. 96-well plates are prepared with serial dilutions of **TM2-115**.
- **Incubation:** The parasite culture is added to the plates and incubated for 72 hours under standard culture conditions.
- **Lysis and Staining:** After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is then added to each well.
- **Quantification:** Fluorescence, which is proportional to the amount of parasite DNA and thus parasite growth, is measured using a fluorescence plate reader. IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Histone Extraction and Western Blot Analysis

- **Parasite Collection:** A tightly synchronized, high-parasitemia culture is treated with **TM2-115** (e.g., 1 µM for 12 hours) alongside a DMSO vehicle control. Parasites are liberated from host erythrocytes by saponin lysis.
- **Histone Extraction:** Histones are extracted from the parasite pellet using an acid extraction protocol. The pellet is resuspended in 0.2N HCl and rotated overnight at 4°C. Cellular debris is removed by centrifugation, and the supernatant containing histones is collected.
- **Western Blotting:** Extracted histones are separated by SDS-PAGE on a high-percentage gel and transferred to a nitrocellulose membrane (0.2 µm pore size is recommended for small proteins). The membrane is blocked (e.g., with 5% BSA in TBST) and then probed with primary antibodies specific for histone modifications of interest (e.g., anti-H3K4me3, anti-H
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